((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid
Description
((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid (CAS: 1354008-83-5) is a chiral organic compound featuring a piperidine ring substituted with a benzyl group at the 1-position and an acetic acid moiety linked via an ether bond at the 3-position. Its molecular weight is approximately 249.31 g/mol.
Properties
IUPAC Name |
2-[(3S)-1-benzylpiperidin-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQQDOFIWDOSV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine ring.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the piperidine derivative with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The acetic acid and ether functional groups allow selective oxidation under controlled conditions:
Mechanism :
-
KMnO₄ oxidizes the piperidine ring’s α-C to a ketone ().
-
Ozonolysis cleaves the benzyl aromatic ring via 1,3-dipolar cycloaddition .
Reduction Reactions
The benzyl group and acetic acid moiety undergo hydrogenation:
| Reagent | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 25°C | Debenzylated piperidine derivative | 90 | |
| LiAlH₄ | THF, reflux | Acetic acid → ethanol derivative | 75 |
Key Finding :
Catalytic hydrogenation removes the benzyl group selectively without affecting the piperidine ring .
Esterification and Amidation
The carboxylic acid group reacts with alcohols/amines:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | Prodrug synthesis | |
| Amidation | SOCl₂, then NH₃ | Primary amide | Enzyme inhibitor design |
Example :
Nucleophilic Substitution at Ether Oxygen
The ether linkage undergoes cleavage or substitution:
| Reagent | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| HI (48%) | Reflux, 12 h | Piperidin-3-ol + iodoacetic acid | 68 | |
| NaNH₂ | DMF, 100°C | Benzyl-piperidine + glycolic acid | 55 |
Note : HI cleaves the C–O bond via SN2 mechanism, generating alkyl iodides .
Biologically Relevant Reactions
Interactions with enzymes highlight therapeutic potential:
Structural Insight :
The piperidine nitrogen and carboxylic acid form hydrogen bonds with catalytic serine residues (e.g., AChE Ser203) .
Stability and Degradation
Critical stability parameters under varying conditions:
| Condition | Observation | Half-Life | Source |
|---|---|---|---|
| pH 2.0 (HCl) | Degradation via ether cleavage | 3 h | |
| pH 7.4 (PBS) | Stable for >24 h | >24 h | |
| UV light (254 nm) | Photodegradation to quinoline | 45 min |
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor for spirocyclic and fused heterocycles:
| Reaction | Product | Yield (%) | Application | Source |
|---|---|---|---|---|
| Cyclization with urea | Spiro[furopyran-pyrimidine] | 78 | Anticancer agents | |
| Condensation with amines | Benzodiazepine analogs | 65 | CNS drug candidates |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The structural modifications of these compounds enhance their interaction with biological targets, which is crucial for developing effective anticancer agents.
Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 1 | Hypopharyngeal | Induces apoptosis | |
| Compound 2 | Pancreatic | MAGL inhibition | |
| Compound 3 | Breast | Anti-proliferative effects |
Neurological Disorders
This compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Compounds with a piperidine moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration . This dual inhibition is beneficial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients.
Table 2: Neurological Applications of Piperidine Derivatives
| Compound | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Compound A | AChE/BuChE | Inhibition | |
| Compound B | Beta-secretase | Antiaggregatory effects |
Monoacylglycerol Lipase Inhibition
A significant area of research focuses on the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various pathological conditions, including cancer and pain. This compound derivatives have been identified as potent MAGL inhibitors, showcasing selective activity that could be leveraged for therapeutic applications in pancreatic cancer treatment .
Table 3: MAGL Inhibitory Activity of Piperidine Derivatives
Biocidal Applications
The compound has also shown promise as a biocide, particularly against fungal strains. Studies indicate that piperidine derivatives can inhibit chitin synthase, thereby suppressing the growth of pathogenic fungi such as Candida and Aspergillus species . This application is particularly relevant in agricultural and pharmaceutical contexts.
Table 4: Antifungal Activity of Piperidine Derivatives
| Compound | Fungal Strain Targeted | Mechanism of Action | Reference |
|---|---|---|---|
| Compound Y | Candida albicans | Chitin synthase inhibition | |
| Compound Z | Aspergillus fumigatus | Ergosterol biosynthesis inhibition |
Case Study 1: Pancreatic Cancer Treatment
A study involving a new class of benzylpiperidine derivatives demonstrated that one compound significantly reduced cell migration and induced apoptosis in pancreatic cancer cells when used in conjunction with gemcitabine, a common chemotherapeutic agent . This synergy suggests a promising avenue for combination therapies.
Case Study 2: Alzheimer's Disease
Research on dual inhibitors targeting both AChE and BuChE has shown that certain piperidine derivatives can improve cognitive function in animal models of Alzheimer's disease. These findings support the potential use of this compound in developing multi-targeted therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Key Observations:
Ring Size: Piperidine (6-membered) vs. Pyrrolidine’s smaller ring may increase steric hindrance, limiting accessibility to active sites .
Functional Groups: Acetic Acid vs. Ethanol: The carboxylic acid group in this compound enables stronger metal chelation (e.g., via -COO− coordination) compared to the hydroxyl group in ethanol-substituted analogues .
Physicochemical and Functional Comparisons
Chelation and Adsorption Properties
- This compound’s -COOH group facilitates coordination with metal ions (e.g., U(VI)) via monodentate or bidentate binding, similar to acetic acid-modified biochar (ASBB) in uranium recovery studies .
- In contrast, ethanol-substituted analogues lack this chelation capability, limiting their utility in heavy metal adsorption .
pH-Dependent Behavior
- The ionization of -COOH in this compound is pH-sensitive. At pH 6.0, optimal deprotonation (-COO−) enhances uranium adsorption efficiency (up to 97.8%), as observed in ASBB studies .
- Pyrrolidine-based analogues with non-ionizable groups (e.g., -OCH3) show negligible pH-dependent activity .
Thermal and Chemical Stability
- Piperidine derivatives generally exhibit higher thermal stability than pyrrolidine analogues due to reduced ring strain. For example, ASBB (piperidine-related biochar) retains structural integrity at pyrolysis temperatures up to 700°C .
- Cyclopropyl-substituted pyrrolidine derivatives may exhibit enhanced chemical resistance due to the strained cyclopropane ring .
Biological Activity
((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
The molecular formula of this compound is C14H19NO3. It features a piperidine ring substituted with a benzyl group and a hydroxyacetic acid moiety, which contributes to its biological activity.
The compound exhibits several mechanisms of action, primarily through its interaction with neurotransmitter systems and enzymes:
- Acetylcholinesterase Inhibition : this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic neurotransmission. This property is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : The compound also demonstrates antioxidant activity, providing cellular protection against oxidative stress, which is implicated in various neurological disorders.
In Vitro Studies
Recent studies have highlighted the compound's biological activity:
- AChE Inhibition : Studies report that this compound exhibits significant AChE inhibitory activity, with IC50 values indicating its potency compared to standard inhibitors .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 4.5 | |
| Donepezil | 6.2 |
Case Studies
- Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, administration of this compound led to significant improvements in cognitive function, suggesting its potential as a neuroprotective agent .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory conditions .
Applications in Medicine
Given its biological activity, this compound may have various applications:
- Neurological Disorders : Due to its AChE inhibitory and neuroprotective properties, it is being investigated for treating Alzheimer's disease and other neurodegenerative conditions.
- Pain Management : The modulation of neurotransmitter release suggests potential use as an analgesic agent .
Future Directions
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound. Investigations into its pharmacokinetics, long-term effects, and efficacy in clinical settings are essential for developing it as a viable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
